7-Allyloxycoumarine

Vue d'ensemble

Description

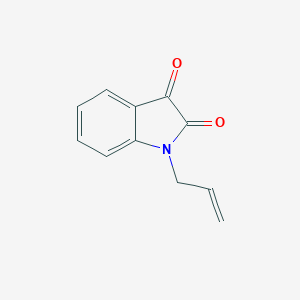

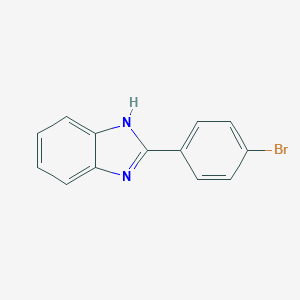

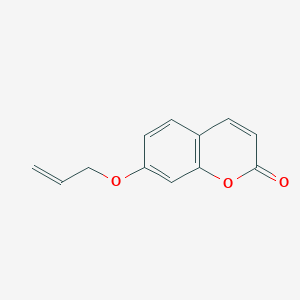

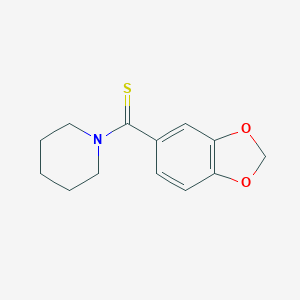

7-Allyloxycoumarin is a chemical compound with the empirical formula C12H10O3 and a molecular weight of 202.21 . It is a derivative of coumarin, a family of benzopyrones that are widely distributed in the natural kingdom .

Synthesis Analysis

The synthesis of 7-Allyloxycoumarin can be achieved through the Williamson reaction, which greatly simplifies the process of preparing fluorescent functional monomers . The synthesized 7-Allyloxycoumarin not only has a recognition group but can also polymerize with other monomers .Molecular Structure Analysis

7-Allyloxycoumarin is constructed from a coumarin fluorophore and an allyloxy moiety . It can recognize templates via hydrogen bonds and π–π interactions .Chemical Reactions Analysis

7-Allyloxycoumarin has been used as a fluorescent functional monomer in the development of molecularly imprinted sensors . These sensors were used to selectively detect 2,4,6-trichlorophenol (2,4,6-TCP) by solid fluorescence detection without a dispersion solution .Applications De Recherche Scientifique

Synthèse de Matériaux en Couche Minces

La 7-Allyloxycoumarine est utilisée dans la synthèse de matériaux en couche mince. Une série de dérivés de la coumarine, apportés avec une longue chaîne alkoxy sur la septième position du noyau coumarine-3-carboxylate/acide carboxylique, sont conçus et synthétisés pour créer des matériaux en couche mince . Ces composés synthétisés sont caractérisés par leurs spectres UV et de fluorescence en solutions ainsi que par leurs films préparés par les méthodes LB et par rotation .

Études des Caractéristiques Courants-Tension

Les dérivés de la this compound sont utilisés dans les études des caractéristiques courants-tension (I - V) sur des films minces . Il a été constaté qu'à température ambiante, les films de dérivés de la coumarine contenant un groupe fonctionnel ester, préparés par rotation, présentaient un comportement de commutation à seuil, tandis que les dérivés contenant le groupe fonctionnel acide carboxylique présentaient des comportements de commutation à seuil et bipolaires .

Adsorption Sélective et Régénération Efficace

La this compound est utilisée dans la synthèse d'adsorbants avec des portes moléculaires photo-régulées . Ces adsorbants réalisent à la fois une adsorption sélective et une régénération efficace .

Applications Pharmaceutiques

La this compound se retrouve également dans les compositions pharmaceutiques comme inhibiteurs de l'acétylcholinestérase . Ces compositions sont utiles dans le traitement de maladies comme la maladie d'Alzheimer .

Safety and Hazards

Mécanisme D'action

Target of Action

7-Allyloxycoumarin is a coumarin derivative that has been used in various applications due to its unique properties It is known that coumarin derivatives can interact with a variety of biological targets, depending on their specific structure and functional groups .

Mode of Action

The mode of action of 7-Allyloxycoumarin is primarily through its interaction with its targets via hydrogen bonds and π–π interactions . These interactions can lead to changes in the physical and chemical properties of the target molecules, thereby affecting their function .

Biochemical Pathways

Coumarins, including 7-Allyloxycoumarin, originate from the phenylpropanoid pathway in plants . They play crucial roles in various biological processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and potentially hormonal regulation . .

Pharmacokinetics

The properties of coumarin derivatives can vary widely depending on their specific structure and functional groups .

Result of Action

The molecular and cellular effects of 7-Allyloxycoumarin’s action are primarily related to its fluorescence properties . It has been used in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . Moreover, it has been used to selectively detect 2,4,6-trichlorophenol by solid fluorescence detection .

Propriétés

IUPAC Name |

7-prop-2-enoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h2-6,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNHWLBNDYLDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316227 | |

| Record name | 7-ALLYLOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31005-03-5 | |

| Record name | 7-Allyloxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Allyloxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC301050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-ALLYLOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the Claisen rearrangement of 7-allyloxycoumarin compared to other substituted coumarins?

A1: The Claisen rearrangement of 7-allyloxycoumarins exhibits fascinating regioselectivity depending on the substituents present on the coumarin ring. While 7-allyloxycoumarin itself preferentially undergoes rearrangement to the 8-position forming 8-allyl-7-hydroxycoumarin [, ], the presence of specific groups can alter this behavior. For instance, 4-methyl-7-allyloxycoumarin rearranges to the 8-position in N,N-dimethylaniline and to the 6-position in N,N-diethylaniline []. Interestingly, when a labile group like bromine [, ] or iodine [] occupies the 8-position, it is typically lost during the rearrangement, leading to the formation of the 6-allyl isomer. This suggests that the presence and nature of substituents significantly influence the regiochemical outcome of the Claisen rearrangement in 7-allyloxycoumarin derivatives.

Q2: How does the presence of a bromine substituent at the 8-position of 7-allyloxycoumarin affect its reactivity in Claisen rearrangement?

A2: Research indicates that a bromine substituent at the 8-position of 7-allyloxycoumarin (forming 7-allyloxy-8-bromocoumarin) is readily removed during Claisen rearrangement []. Instead of the bromine migrating, the reaction yields 6-allyl-7-hydroxycoumarin, signifying a preference for allyl group migration to the 6-position when the 8-position is occupied by a labile group. This observation highlights the potential for synthesizing specific coumarin isomers by exploiting the reactivity of strategically placed substituents.

Q3: Beyond its use in synthesizing substituted coumarins, what other applications have been explored for 7-allyloxycoumarin?

A3: 7-Allyloxycoumarin's ability to undergo photodimerization has led to its incorporation into hybrid materials []. Researchers successfully synthesized a stable syn-ht photodimer of 7-allyloxycoumarin and incorporated it into a polysilsesquioxane network. This resulted in a photoresponsive hybrid glass material capable of forming fluorescent patterns upon irradiation with UV light. This demonstrates the potential of 7-allyloxycoumarin and its derivatives in developing advanced functional materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)